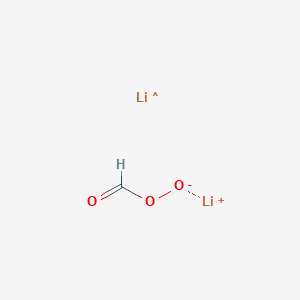

Lithium carbonate, 99.9% metal basis

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium carbonate, 99.9% metal basis: is an inorganic compound with the chemical formula Li₂CO₃. It is a white, odorless powder that is widely used in various industrial applications. Lithium carbonate is the lithium salt of carbonic acid and is known for its high purity, making it suitable for use in sensitive applications such as pharmaceuticals and electronics. It is also a key precursor in the production of lithium-ion batteries, which are essential for modern portable electronics and electric vehicles .

准备方法

Synthetic Routes and Reaction Conditions:

-

Carbonation of Lithium Hydroxide: One common method for preparing lithium carbonate involves the reaction of lithium hydroxide (LiOH) with carbon dioxide (CO₂). The reaction is typically carried out in an aqueous solution at elevated temperatures and pressures to ensure complete conversion: [ 2 \text{LiOH} + \text{CO₂} \rightarrow \text{Li₂CO₃} + \text{H₂O} ]

-

Precipitation from Lithium Sulfate: Another method involves the reaction of lithium sulfate (Li₂SO₄) with sodium carbonate (Na₂CO₃) in an aqueous solution. This method is often used in industrial settings due to its efficiency: [ \text{Li₂SO₄} + \text{Na₂CO₃} \rightarrow \text{Li₂CO₃} + \text{Na₂SO₄} ]

Industrial Production Methods:

Extraction from Brine: Lithium carbonate is often produced from lithium-rich brine deposits. The brine is first concentrated through evaporation, and then lithium carbonate is precipitated by adding sodium carbonate.

Processing of Spodumene: Spodumene (LiAlSi₂O₆) is a lithium-containing mineral that can be processed to produce lithium carbonate. The mineral is first roasted at high temperatures to convert it to a more reactive form, and then it is leached with sulfuric acid to produce lithium sulfate.

化学反应分析

Types of Reactions:

-

Thermal Decomposition: Lithium carbonate decomposes upon heating to form lithium oxide (Li₂O) and carbon dioxide (CO₂): [ \text{Li₂CO₃} \rightarrow \text{Li₂O} + \text{CO₂} ]

-

Reaction with Acids: Lithium carbonate reacts with strong acids such as hydrochloric acid (HCl) to produce lithium chloride (LiCl), water (H₂O), and carbon dioxide (CO₂): [ \text{Li₂CO₃} + 2 \text{HCl} \rightarrow 2 \text{LiCl} + \text{H₂O} + \text{CO₂} ]

Common Reagents and Conditions:

Oxidation and Reduction: Lithium carbonate does not undergo typical oxidation or reduction reactions due to its stability.

Substitution Reactions: Lithium carbonate can participate in substitution reactions where the carbonate ion is replaced by another anion, such as in the reaction with sulfuric acid to form lithium sulfate.

Major Products Formed:

Lithium Oxide (Li₂O): Formed during thermal decomposition.

Lithium Chloride (LiCl): Formed during reaction with hydrochloric acid.

Lithium Sulfate (Li₂SO₄): Formed during reaction with sulfuric acid.

科学研究应用

Chemistry:

Battery Technology: It is a critical precursor in the production of lithium-ion batteries, which are used in portable electronics, electric vehicles, and energy storage systems.

Biology and Medicine:

Mood Stabilizer: Lithium carbonate is widely used in the treatment of bipolar disorder and other mood disorders.

Industry:

Glass and Ceramics: Lithium carbonate is used in the production of glass and ceramics to improve their physical properties, such as thermal expansion and durability.

Cement and Construction: It is used as an additive in cement to accelerate the setting time and improve the strength of the final product.

作用机制

Mood Stabilization:

Inositol Depletion Theory: Lithium carbonate is believed to exert its mood-stabilizing effects by inhibiting the enzyme inositol monophosphatase, leading to a decrease in inositol levels in the brain.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Lithium carbonate also inhibits the enzyme glycogen synthase kinase-3, which plays a role in various cellular processes, including neuroplasticity and apoptosis.

相似化合物的比较

Sodium Carbonate (Na₂CO₃): Sodium carbonate is similar to lithium carbonate in terms of its chemical structure and reactivity.

Potassium Carbonate (K₂CO₃): Potassium carbonate shares similar properties with lithium carbonate but is primarily used in the production of soaps and detergents.

Uniqueness of Lithium Carbonate:

属性

分子式 |

CHLi2O3 |

|---|---|

分子量 |

75.0 g/mol |

InChI |

InChI=1S/CH2O3.2Li/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |

InChI 键 |

MMSGMUNECPVYHR-UHFFFAOYSA-M |

规范 SMILES |

[Li].[Li+].C(=O)O[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)